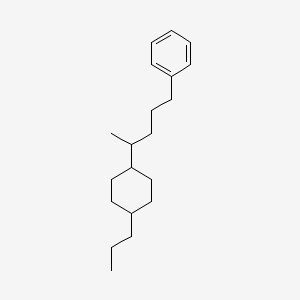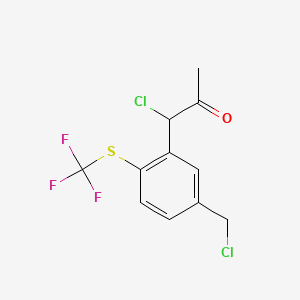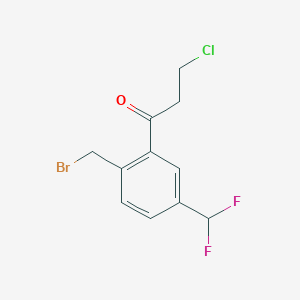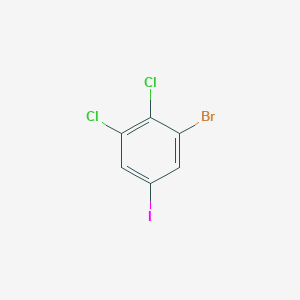
(5-Fluoro-4'-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine is a complex organic compound characterized by the presence of fluorine and trifluoromethoxy groups attached to a biphenyl structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine typically involves multiple steps, starting with the preparation of the biphenyl core. One common method involves the Suzuki coupling reaction, where a boronic acid derivative of one phenyl ring is coupled with a halogenated derivative of the other phenyl ring in the presence of a palladium catalyst. The introduction of the fluorine and trifluoromethoxy groups can be achieved through electrophilic aromatic substitution reactions. Finally, the dimethylamine group is introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to increase yield and reduce production costs.
化学反应分析
Types of Reactions
(5-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted biphenyl derivatives.
科学研究应用
(5-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
作用机制
The mechanism of action of (5-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine involves its interaction with specific molecular targets. The fluorine and trifluoromethoxy groups can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The dimethylamine group can further influence the compound’s solubility and bioavailability, making it more effective in biological systems.
相似化合物的比较
Similar Compounds
- (5-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)boronic acid
- (5-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid
Uniqueness
Compared to similar compounds, (5-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine is unique due to the presence of the dimethylamine group, which can significantly alter its chemical properties and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry where modifications to the amine group can lead to the development of new therapeutic agents.
属性
分子式 |
C15H13F4NO |
|---|---|
分子量 |
299.26 g/mol |
IUPAC 名称 |
3-fluoro-N,N-dimethyl-5-[4-(trifluoromethoxy)phenyl]aniline |
InChI |
InChI=1S/C15H13F4NO/c1-20(2)13-8-11(7-12(16)9-13)10-3-5-14(6-4-10)21-15(17,18)19/h3-9H,1-2H3 |
InChI 键 |
DPLFXIONGQWDHS-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC(=CC(=C1)C2=CC=C(C=C2)OC(F)(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


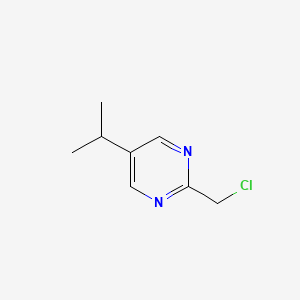
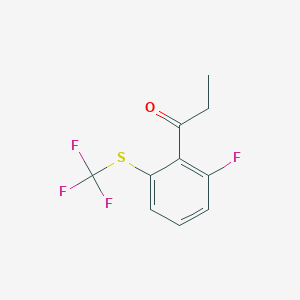
![(1S)-1-methyl-2-(4-methylphenyl)sulfonyl-2-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14058421.png)

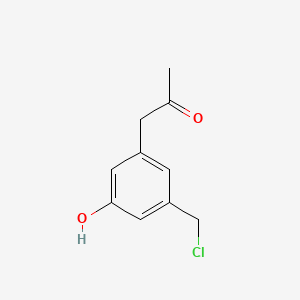
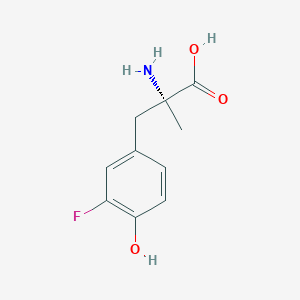
![4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B14058461.png)
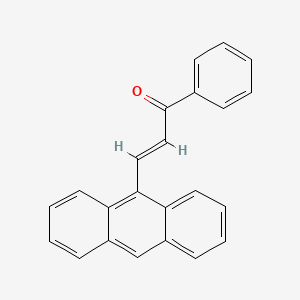
![Benzoic acid, 2-[4-(ethylamino)-2-hydroxy-5-methylbenzoyl]-](/img/structure/B14058467.png)
